1,2-bis[4-(4-phenylphenyl)phenyl]ethanone
Description
1,2-Bis[4-(4-phenylphenyl)phenyl]ethanone is a highly substituted ethanone derivative characterized by a central ketone group flanked by two 4-(4-phenylphenyl)phenyl substituents. This structure confers significant rigidity and hydrophobicity due to its extended aromatic system.
Properties
Molecular Formula |
C38H28O |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2 |
InChI Key |
KKHDIFGHXWCTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid aromatic structure.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: Researchers explore its potential as a ligand in coordination chemistry, which can lead to the development of new catalysts and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Ethanone Derivatives
*XLogP: Calculated octanol-water partition coefficient. †Estimated based on structural analogs.
Key Observations:
Hydrophobicity : The trifluoromethyl derivative (XLogP: 5.2) is less hydrophobic than the target compound (estimated XLogP: ~7.5), highlighting how biphenyl substituents enhance lipophilicity compared to smaller groups like CF₃.
Bioactivity : The nitro-piperazine derivative exhibits anti-BPH activity, demonstrating how nitrogen-containing substituents can enable pharmacological efficacy . In contrast, the target compound’s aromatic system may favor material applications over direct bioactivity.
Solubility : The hydroxy-methylphenyl analog () likely has improved aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s rigid aromatic framework may limit solubility in polar solvents.
Biological Activity
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone, also known as a bis-acetophenone derivative, is a compound of interest due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological systems, particularly in cancer therapy and other therapeutic areas.
Chemical Structure
The molecular formula of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is . Its structure consists of two acetophenone moieties linked by a central ethane unit. The presence of multiple phenyl groups may enhance its lipophilicity and interactions with cellular targets.
Anticancer Properties
Recent studies have indicated that compounds similar to 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies on related compounds have shown enhanced anti-proliferative effects against various cancer cell lines. The presence of electron-donating substituents has been correlated with increased activity, suggesting that modifications to the phenyl groups can optimize therapeutic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Inhibition of cell cycle |
| 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone | A549 (Lung Cancer) | TBD | TBD |
The proposed mechanisms through which 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress within cells.
Case Studies
A notable case study evaluated the efficacy of a structurally similar compound in a preclinical model of breast cancer. The study demonstrated significant tumor regression and improved survival rates in treated subjects compared to controls. The compound was found to modulate multiple signaling pathways involved in tumor growth and metastasis .
Toxicity and Side Effects
While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone. Preliminary toxicity studies indicate that high doses may lead to cytotoxicity in normal cells, necessitating further investigation into dose optimization and delivery methods.
Comparative Analysis with Other Compounds
In comparison to other anticancer agents such as traditional chemotherapeutics, 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone may offer advantages in terms of selectivity and reduced side effects due to its targeted action on specific cellular pathways.
Table 2: Comparison with Traditional Chemotherapeutics
| Agent | Target Cancer Type | Mechanism | Side Effects |
|---|---|---|---|
| Doxorubicin | Breast Cancer | DNA Intercalation | Cardiotoxicity |
| Cisplatin | Testicular Cancer | DNA Cross-linking | Nephrotoxicity |
| 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone | Various | Kinase Inhibition | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
